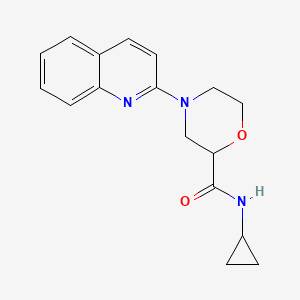
N-cyclopropyl-4-(quinolin-2-yl)morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-(quinolin-2-yl)morpholine-2-carboxamide is a complex organic compound that features a quinoline moiety, a morpholine ring, and a cyclopropyl group
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-4-(quinolin-2-yl)morpholine-2-carboxamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial protein in humans that plays a significant role in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Mode of Action
It is known that quinoline derivatives, which include this compound, can inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase . This leads to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(quinolin-2-yl)morpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent to form quinoline . The quinoline derivative is then subjected to further functionalization to introduce the morpholine and cyclopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(quinolin-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions include quinoline N-oxide, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
N-cyclopropyl-4-(quinolin-2-yl)morpholine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These include compounds like quinine and chloroquine, which also possess a quinoline moiety and exhibit similar biological activities.
Morpholine derivatives: Compounds such as morpholine-4-carboxamide share structural similarities and are used in various chemical and pharmaceutical applications.
Uniqueness
N-cyclopropyl-4-(quinolin-2-yl)morpholine-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds rigidity to the molecule, potentially enhancing its binding affinity to target proteins.
Properties
IUPAC Name |
N-cyclopropyl-4-quinolin-2-ylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(18-13-6-7-13)15-11-20(9-10-22-15)16-8-5-12-3-1-2-4-14(12)19-16/h1-5,8,13,15H,6-7,9-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVCTLJWCAQMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-cyanopyridin-3-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471843.png)
![2-(methylsulfanyl)-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile](/img/structure/B6471847.png)
![benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine](/img/structure/B6471866.png)
![3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471886.png)
![4-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471887.png)
![5-chloro-6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6471893.png)
![3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471905.png)
![5-chloro-6-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6471913.png)
![3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471922.png)
![3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471923.png)
![4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471929.png)
![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471935.png)
![4-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471947.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6471955.png)
